Sodium 5-methylpyridine-2-sulfonate
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Overview
Description
Sodium 5-methylpyridine-2-sulfonate is an organosulfur compound with the molecular formula C6H6NNaO2S. It is a derivative of pyridine, where a methyl group is attached to the fifth position and a sulfonate group is attached to the second position of the pyridine ring. This compound is known for its utility in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 5-methylpyridine-2-sulfonate can be synthesized through the sulfonation of 5-methylpyridine. The process typically involves the reaction of 5-methylpyridine with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-methylpyridine-2-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfinate salts.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, with reagents like aryl halides.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfinate salts.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Sodium 5-methylpyridine-2-sulfonate has a wide range of applications in scientific research:
Biology: It is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of sodium 5-methylpyridine-2-sulfonate involves its ability to act as a nucleophile in various chemical reactions. The sulfonate group enhances its reactivity, allowing it to participate in cross-coupling reactions and other nucleophilic substitution processes. The molecular targets and pathways involved include the formation of carbon-sulfur bonds and the activation of palladium catalysts .
Comparison with Similar Compounds
Similar Compounds
- Sodium pyridine-2-sulfonate
- Sodium 6-methylpyridine-2-sulfonate
- Sodium 4-(trifluoromethyl)pyridine-2-sulfonate
Uniqueness
Sodium 5-methylpyridine-2-sulfonate is unique due to the position of the methyl group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for the synthesis of specific derivatives that are not easily accessible with other similar compounds .
Properties
Molecular Formula |
C6H6NNaO3S |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
sodium;5-methylpyridine-2-sulfonate |
InChI |
InChI=1S/C6H7NO3S.Na/c1-5-2-3-6(7-4-5)11(8,9)10;/h2-4H,1H3,(H,8,9,10);/q;+1/p-1 |
InChI Key |
OIJYZSABHYFLOY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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